molecular formula C4H5FN2 B13956841 5-Fluoro-1-methyl-1H-imidazole CAS No. 66787-68-6

5-Fluoro-1-methyl-1H-imidazole

Cat. No.: B13956841
CAS No.: 66787-68-6
M. Wt: 100.09 g/mol
InChI Key: MRLNBBIXIAJXHE-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-imidazole: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a fluorine atom at the 5-position and a methyl group at the 1-position makes this compound unique. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the acid-catalyzed methylation of imidazole using methanol .

Industrial Production Methods: Industrial production of 1-methylimidazole, a related compound, typically involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method can be adapted for the synthesis of this compound by incorporating fluorinated precursors.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-1-methyl-1H-imidazole is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The fluorine atom can enhance the binding affinity and selectivity of these compounds .

Medicine: Imidazole derivatives, including this compound, are explored for their potential therapeutic applications. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, imidazole derivatives are used as corrosion inhibitors, catalysts, and in the production of polymers and resins .

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function . The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-1-methyl-1H-imidazole is unique due to the presence of both a fluorine atom and a methyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, making it valuable in various research and industrial applications .

Properties

CAS No.

66787-68-6

Molecular Formula

C4H5FN2

Molecular Weight

100.09 g/mol

IUPAC Name

5-fluoro-1-methylimidazole

InChI

InChI=1S/C4H5FN2/c1-7-3-6-2-4(7)5/h2-3H,1H3

InChI Key

MRLNBBIXIAJXHE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1F

Origin of Product

United States

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